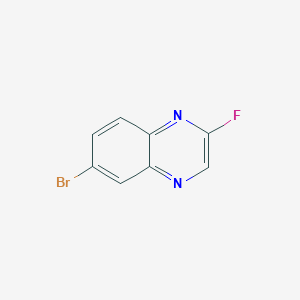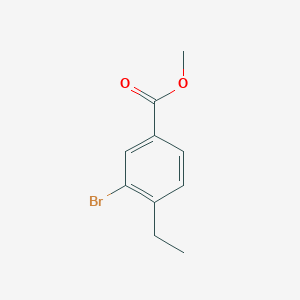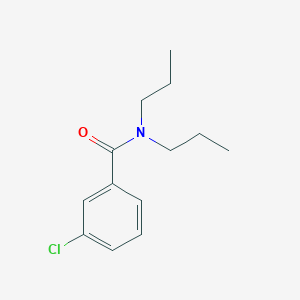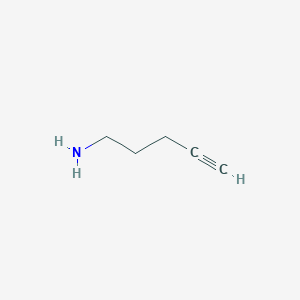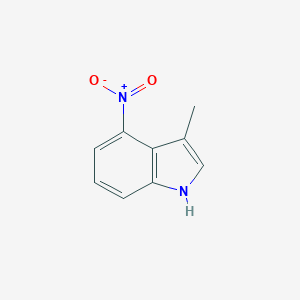
3-methyl-4-nitro-1H-indole
Übersicht
Beschreibung
3-methyl-4-nitro-1H-indole is an organic compound . It belongs to the indole family . The compound is also known as Skatole . It occurs naturally in the feces of mammals and birds and is the primary contributor to fecal odor . In low concentrations, it has a flowery smell and is found in several flowers and essential oils, including those of orange blossoms, jasmine, and Ziziphus mauritiana .
Synthesis Analysis
Skatole can be synthesized via the Fischer indole synthesis . It is derived from the amino acid tryptophan in the digestive tract of mammals . Tryptophan is converted to indoleacetic acid, which decarboxylates to give the methylindole . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .Molecular Structure Analysis
The molecular formula of 3-methyl-4-nitro-1H-indole is C9H9N . The molecular weight is 131.1745 g/mol . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process . Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .Physical And Chemical Properties Analysis
3-methyl-4-nitro-1H-indole appears as a white crystalline solid . It has a melting point of 93 to 95 °C and a boiling point of 265 °C . It is insoluble in water .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Derivatives
- Indoles, including 3-methyl-4-nitro-1H-indole, undergo complex reactions with nitrogen dioxide, resulting in the formation of various nitro indoles. Nitrosation with nitrous acid leads to different derivatives, as observed in a study by Astolfi et al. (2006) (Astolfi et al., 2006).
- Bhat et al. (2017) synthesized a compound derived from 1H-indole, highlighting its structural, vibrational, and NMR spectroscopic properties, emphasizing the diversity of indole derivatives in scientific research (Bhat et al., 2017).
Synthetic Methods and Applications
- Du et al. (2011) developed a novel procedure for synthesizing 1H-indole derivatives, demonstrating the scope of synthetic methods available for modifying indoles including 3-methyl-4-nitro-1H-indole (Du et al., 2011).
- The synthesis of indoles through palladium-catalyzed reactions, as researched by Söderberg et al. (2003), presents a significant method for creating various indole compounds, including those similar to 3-methyl-4-nitro-1H-indole (Söderberg et al., 2003).
Pharmacological and Biological Research
- The synthesis of optically pure tryptamine precursors, which are important for pharmaceutical and biological research, was demonstrated by Chen et al. (2013) using indolylnitroalkenes, closely related to 3-methyl-4-nitro-1H-indole (Chen et al., 2013).
Advanced Material and Corrosion Inhibition Research
- Ahmed (2018) synthesized 5-Nitro isatin derivatives, closely related to the indole structure, for corrosion inhibition in materials, showcasing the application of indole derivatives in material science (Ahmed, 2018).
Safety And Hazards
Zukünftige Richtungen
Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance . They are versatile building blocks in synthesis, providing access to diverse heterocycles . Accordingly, indole synthesis has a long and distinguished history, and the many published protocols for generating and elaborating the indole core ensure that few indole structures are beyond the reach of the present-day synthetic chemist . Future research may focus on the development of new synthesis methods and the exploration of the biological potential of indole derivatives .
Eigenschaften
IUPAC Name |
3-methyl-4-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-5-10-7-3-2-4-8(9(6)7)11(12)13/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMHPFAGQBYKJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-nitro-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



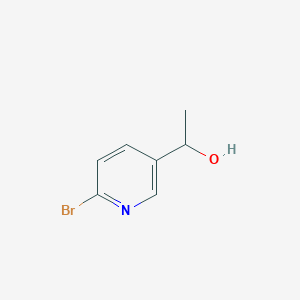
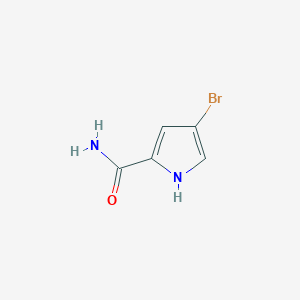
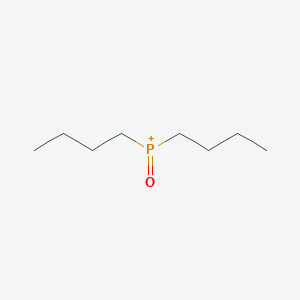
![4-[4-[2-[4-(4-Hydroxyphenyl)phenyl]propan-2-yl]phenyl]phenol](/img/structure/B190147.png)
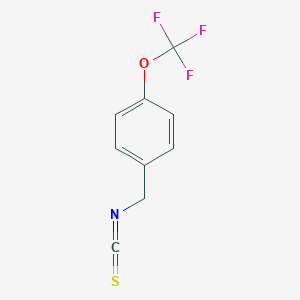
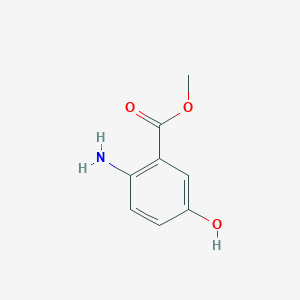

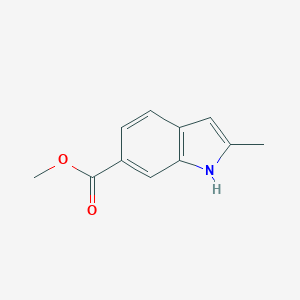
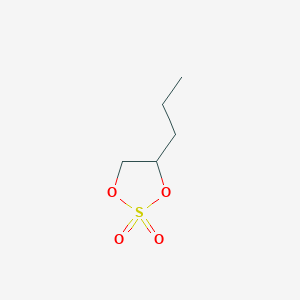
![5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B190160.png)
